3,4-bis(2-thienoyl)-1,2,5-oxadiazole-N-oxide
Overview
Description
HC-056456 is a CatSper channel modulator.
Scientific Research Applications
Summary of the Application
Thiophene-based conjugated polymers have exceptional optical and conductive properties, making them a center of attention for researchers. They are used in the design and synthesis of novel materials for optical and electronic devices .
Methods of Application
The synthesis of these polymers involves organometallic polycondensation strategies. Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies .
Results or Outcomes
The synthesis of these polymers results in materials with fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
2. Full Emission Color Tuning in Luminogens
Summary of the Application
Luminogens constructed from tetraphenylethene, benzo-2,1,3-thiadiazole, and thiophene building blocks are used for full emission color tuning .
Methods of Application
The fabrication of devices involves the deposition of various layers including hole-transporting, light-emitting, hole-blocking, and electron-transporting layers .
Results or Outcomes
The result is a device with tunable emission color, which can be used in various optoelectronic applications .
3. Direct Arylation Polymerization
Summary of the Application
Direct arylation polymerization (DArP) is a cost-effective and green method that circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .
Methods of Application
DArP does not require preactivation of the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties using palladium-based catalytic systems .
Results or Outcomes
The result is a more efficient method for the synthesis of functionalized regioregular polythiophenes exhibiting fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
4. Synthesis of 2-Substituted Pyridines
Summary of the Application
The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .
Methods of Application
By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Results or Outcomes
The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .
5. Direct C-4-H Alkylation of Pyridines
Summary of the Application
Mechanochemically activated magnesium (0) metal is a highly active mediator for the direct C-4-H alkylation of pyridines with alkyl halides .
Methods of Application
The reaction offers excellent regioselectivity and substrate scope, including those containing reducible functionalities, free amines, and alcohols, as well as biologically relevant molecules .
Results or Outcomes
The result is a series of alkylated pyridines bearing an all-carbon quaternary center .
6. Synthesis of 2,6-Disubstituted Pyridines
Summary of the Application
The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C affords 2-substituted pyridines in good yields .
Methods of Application
By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Results or Outcomes
The result is a series of 2-substituted and 2,6-disubstituted pyridines, which are valuable building blocks in organic synthesis .
properties
IUPAC Name |
[5-oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S2/c15-11(7-3-1-5-19-7)9-10(14(17)18-13-9)12(16)8-4-2-6-20-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQGCDMXFBOTMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=NO[N+](=C2C(=O)C3=CC=CS3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341537 | |
Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Oxido-4-(thiophene-2-carbonyl)-1,2,5-oxadiazol-5-ium-3-yl]-thiophen-2-ylmethanone | |
CAS RN |
7733-96-2 | |
Record name | (2-Oxo-1,2,5lambda~5~-oxadiazole-3,4-diyl)bis[(thiophen-2-yl)methanone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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